

Application Notes and Protocols for Benzyl (S)-(2-oxoazepan-3-YL)carbamate

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Compound of Interest

Compound Name: Benzyl (S)-(2-oxoazepan-3-YL)carbamate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a pivotal chiral intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its unique structure, featuring a seven-membered lactam ring, provides a valuable scaffold for the development of novel therapeutics.[2] The benzyloxycarbonyl (Cbz) protecting group offers stability during synthetic manipulations and can be readily removed under specific conditions, making it an ideal choice for multi-step syntheses.[3]

This document provides detailed application notes and experimental protocols for the synthesis of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**, as well as an overview of its role in the development of neurokinin receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is presented in the table below.

Property	Value	Reference
CAS Number	103478-12-2	[4]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃	[4]
Molecular Weight	262.3 g/mol	[4]
Appearance	White solid	
Melting Point	116 °C	[4]
Storage Temperature	2-8°C	[4]

Applications in Pharmaceutical Synthesis

Benzyl (S)-(2-oxoazepan-3-yl)carbamate is a key building block in the synthesis of complex molecules, most notably in the development of neurokinin (tachykinin) NK₁/NK₂ receptor antagonists. One such example is the potent and orally active dual antagonist DNK333. The synthesis of DNK333, starting from commercially available optically active materials, highlights the importance of this intermediate in achieving high enantiomeric purity in the final drug substance.

Experimental Protocols

The synthesis of **Benzyl (S)-(2-oxoazepan-3-yl)carbamate** is typically a two-step process, starting from the commercially available precursor (S)-3-aminoazepan-2-one. The general workflow involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.

Step 1: Synthesis of (S)-3-aminoazepan-2-one (Precursor)

While (S)-3-aminoazepan-2-one is commercially available, a representative synthetic route starting from L-Lysinol is summarized below. This provides context for the origin of the chiral center.

Parameter	Value
Starting Material	L-Lysinol
Key Transformation	Cyclization
Product	(S)-3-aminoazepan-2-one
Typical Yield	50-70%
Typical Purity	>95%

Step 2: N-Cbz Protection of (S)-3-aminoazepan-2-one

This protocol describes the protection of the primary amine of (S)-3-aminoazepan-2-one using benzyl chloroformate under Schotten-Baumann conditions.[\[3\]](#)[\[5\]](#)

Materials:

- (S)-3-aminoazepan-2-one (1.0 equiv)
- Sodium carbonate (Na_2CO_3) or Sodium bicarbonate (NaHCO_3)
- Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)
- Water
- Ethyl acetate or Diethyl ether (for extraction)
- 1M Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve (S)-3-aminoazepan-2-one in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. Adjust the pH of the solution to between 8 and 10.[\[3\]](#)

- Cool the solution to 0-5 °C in an ice bath.
- Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.[3]
- Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with 1M HCl, water, and then brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the solvent in vacuo to yield the crude product.
- Purify the residue by silica gel column chromatography to obtain **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**.

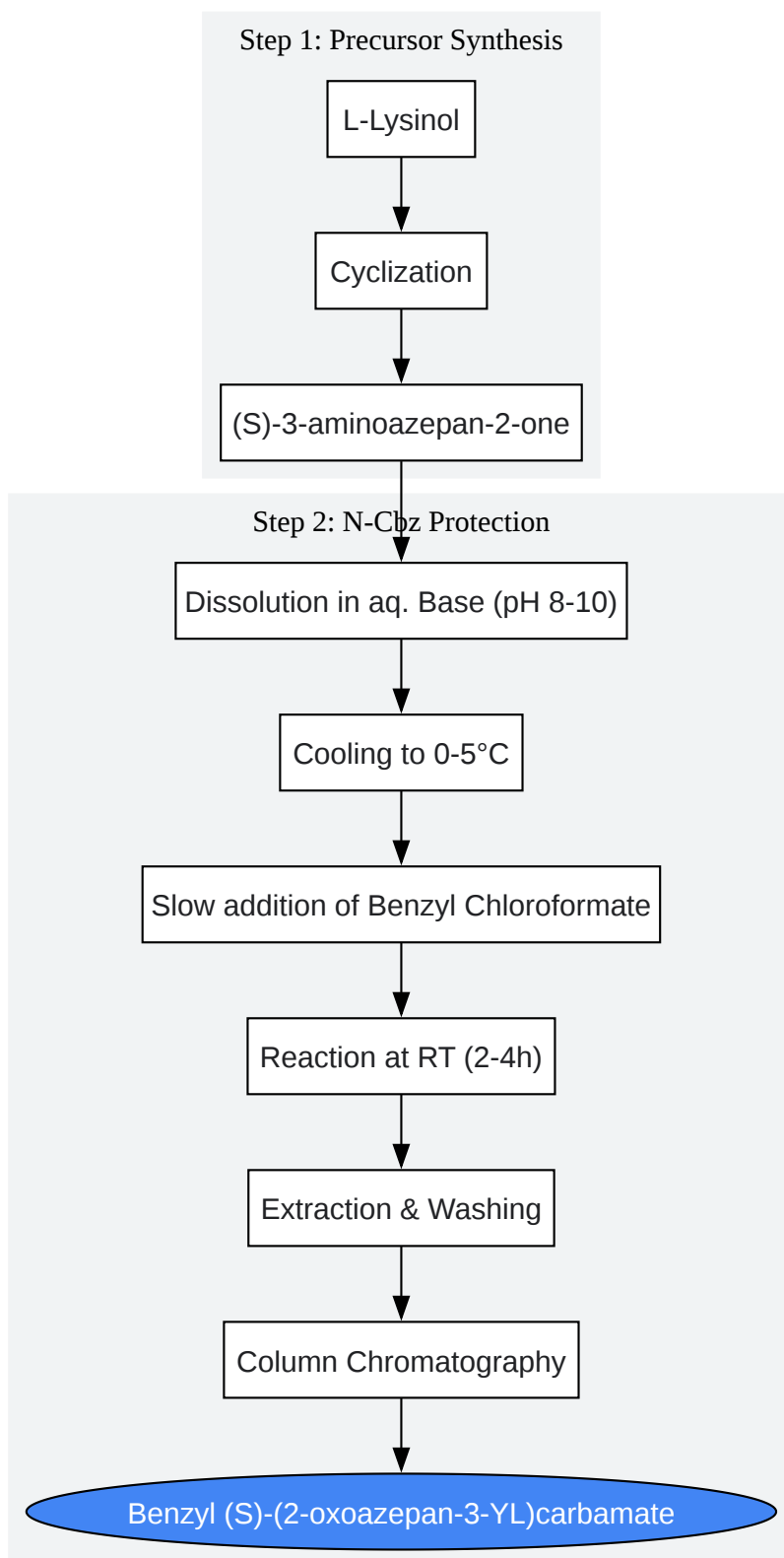
Quantitative Data Summary:

Parameter	Value
Starting Material	(S)-3-aminoazepan-2-one
Reagent	Benzyl chloroformate
Base	Sodium Carbonate / Bicarbonate
Solvent	Water / Organic Solvent
Reaction Temperature	0-5 °C initially, then room temperature
Reaction Time	2-4 hours
Product	Benzyl (S)-(2-oxoazepan-3-YL)carbamate
Typical Yield	High (specific yield dependent on optimization)
Purity	>97% after chromatography

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **Benzyl (S)-(2-oxoazepan-3-yl)carbamate**.

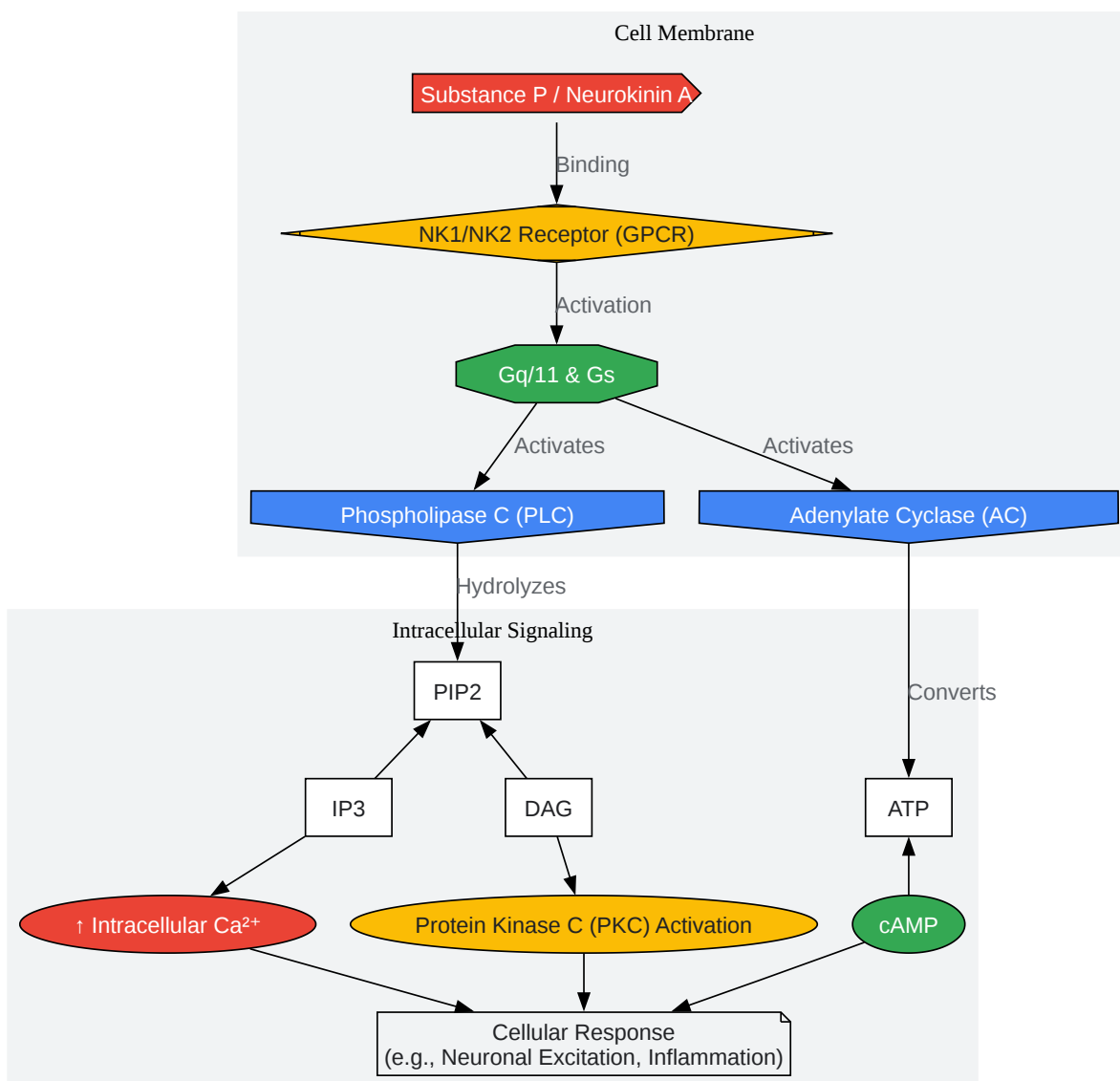


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Caption: Synthetic workflow for **Benzyl (S)-(2-oxazepan-3-yl)carbamate**.

Neurokinin Receptor Signaling Pathway

Benzyl (S)-(2-oxoazepan-3-yl)carbamate is an intermediate in the synthesis of neurokinin receptor antagonists. These receptors, NK₁ and NK₂, are G protein-coupled receptors (GPCRs) involved in various physiological processes.^[6]^[7] The binding of their endogenous ligands, Substance P (for NK₁) and Neurokinin A (for NK₂), initiates a signaling cascade.^[6]



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Caption: Neurokinin 1/2 receptor signaling pathway.

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